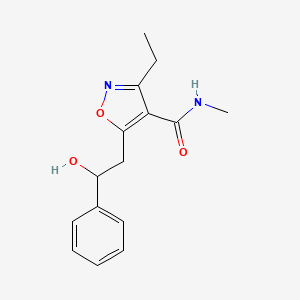
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide
描述
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency, reduced waste, and high atom economy. One common method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and multicomponent reactions.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of 3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
3-Hydroxy-5-methylisoxazole: Known for its use in the synthesis of carboxamides and isoxazolones.
1-(2-Hydroxy-2-phenylethyl)pyrrolidine-2,5-dione: Utilized in experimental research for its unique structural properties.
Uniqueness
3-Ethyl-5-(2-hydroxy-2-phenylethyl)-N-methylisoxazole-4-carboxamide stands out due to its specific substitution pattern on the oxazole ring, which imparts unique chemical and biological properties
属性
CAS 编号 |
62613-73-4 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC 名称 |
3-ethyl-5-(2-hydroxy-2-phenylethyl)-N-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H18N2O3/c1-3-11-14(15(19)16-2)13(20-17-11)9-12(18)10-7-5-4-6-8-10/h4-8,12,18H,3,9H2,1-2H3,(H,16,19) |
InChI 键 |
DSGVFLUGOPHGFW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NOC(=C1C(=O)NC)CC(C2=CC=CC=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













